2-{[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE
Overview
Description
2-{[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazine ring substituted with diphenylamino and ethoxy groups, along with an acetonitrile moiety. Its distinctive chemical structure makes it a subject of interest in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of 4-(diphenylamino)-6-ethoxy-1,3,5-triazine, which is then reacted with chloroacetonitrile under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
2-{[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-{[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **4-(diphenylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}acetonitrile
- **4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]oxy}propionitrile
- **4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]oxy}butyronitrile
Uniqueness
2-{[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly suitable for applications in materials science and medicinal chemistry, where precise control over molecular interactions is crucial.
Properties
IUPAC Name |
2-[[4-ethoxy-6-(N-phenylanilino)-1,3,5-triazin-2-yl]oxy]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-2-25-18-21-17(22-19(23-18)26-14-13-20)24(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERGNQZCXFTMSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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